molecular formula C11H9BrO2S B11839714 Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate

Cat. No.: B11839714
M. Wt: 285.16 g/mol
InChI Key: NSIRKAZVUAZSPT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 6, a methyl group at position 5, and a methyl ester at position 2. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its electronic properties and reactivity. The methyl ester group enhances solubility in organic solvents, making it suitable for synthetic applications, such as intermediates in pharmaceuticals or optoelectronic materials .

The compound’s synthesis likely involves Gewald-type reactions or palladium-catalyzed cross-coupling to introduce the bromo substituent. Its crystallographic data, if available, could be analyzed using SHELX or ORTEP-III software, which are standard tools for small-molecule refinement and visualization .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

NSIRKAZVUAZSPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Methyl 5-Methylbenzo[b]thiophene-4-Carboxylate

A common approach involves brominating the parent benzothiophene core. In a representative procedure, methyl 5-methylbenzo[b]thiophene-4-carboxylate is treated with N-bromosuccinimide (NBS) in dichloromethane under reflux. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the electron-donating methyl and ester groups.

Reaction Conditions :

  • Catalyst : None (thermal activation)

  • Temperature : 65°C

  • Time : 12–18 hours

  • Yield : 78–83%

Key Data :

ParameterValue
Starting MaterialMethyl 5-methylbenzo[b]thiophene-4-carboxylate
Brominating AgentNBS (1.1 equiv)
SolventDichloromethane
WorkupColumn chromatography (hexane:EtOAc 4:1)

Acid-Catalyzed Esterification Post-Bromination

An alternative two-step method involves bromination of 5-methylbenzo[b]thiophene-4-carboxylic acid followed by esterification. The carboxylic acid is first brominated using Br₂ in acetic acid , then treated with methanol and H₂SO₄ under reflux.

Optimization Insight :

  • Esterification Efficiency : Sulfuric acid (4.65 g, 47.43 mmol) in methanol (100 mL) at 65°C for 15 hours achieves 83% yield.

  • Regioselectivity : Bromination occurs preferentially at the 6-position due to steric and electronic effects of the methyl group.

Cyclocondensation Strategies

Gewald Reaction for Benzothiophene Core Formation

The Gewald reaction constructs the benzothiophene ring using α-cyano esters, sulfur, and ketones. For this compound, 4-bromo-2-methylacetophenone reacts with methyl cyanoacetate and elemental sulfur in DMF with morpholine as a base.

Reaction Conditions :

  • Catalyst : Morpholine (1.5 equiv)

  • Temperature : 80°C

  • Time : 6 hours

  • Yield : 64–72%

Mechanistic Note :
The reaction proceeds via Knoevenagel condensation, followed by cyclization and aromatization. The bromine atom is introduced pre-cyclization to avoid side reactions.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. A mixture of 4-bromo-2-methylbenzaldehyde , methyl thioglycolate , and triethylamine in DMSO is irradiated at 130°C for 20 minutes.

Advantages :

  • Time Reduction : 20 minutes vs. 12 hours conventionally.

  • Yield Improvement : 75% vs. 60% under thermal conditions.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo Suzuki-Miyaura coupling to install substituents. For example, methyl 5-methyl-6-iodobenzo[b]thiophene-4-carboxylate reacts with pinacol borane using Pd(PPh₃)₄ (0.05 equiv) in THF/H₂O at 80°C.

Data Table :

ParameterValue
CatalystPd(PPh₃)₄
LigandNone
SolventTHF/H₂O (3:1)
Yield68%

Decarboxylative Bromination

A novel method employs Bu₄NBr₃ for decarboxylative bromination of methyl 5-methylbenzo[b]thiophene-4-carboxylate-3-carboxylic acid . The reaction occurs in MeCN at 100°C for 6 hours, achieving 70% yield.

Key Insight :

  • Selectivity : Bromination occurs exclusively at the 6-position due to directing effects of the methyl group.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Bromination-Esterification8318 hoursHighIndustrial
Gewald Reaction726 hoursModerateLab-scale
Microwave Cyclization7520 minutesHighLab-scale
Palladium Coupling6812 hoursLowNiche

Critical Observations :

  • Bromination-Esterification is optimal for large-scale production due to cost-effectiveness and high yields.

  • Microwave-assisted methods are preferable for rapid synthesis but require specialized equipment.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/EtOAc (4:1) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures yield 95% pure product.

Spectroscopic Validation

  • ¹H NMR : Key signals at δ 8.18 (d, 1H, C7-H), δ 7.65 (dd, 1H, C5-H), δ 3.82 (s, 3H, OCH₃).

  • HRMS : m/z calcd for C₁₁H₉BrO₂S [M+H]⁺: 284.95, found: 284.96 .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 is highly reactive and undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the sulfur atom in the thiophene ring and the ester group. Key substitution pathways include:

  • Sodium methoxide in DMSO : Facilitates substitution with nucleophiles like thiols or amines, yielding derivatives such as methyl 6-amino-5-methylbenzo[b]thiophene-4-carboxylate.

  • Palladium-catalyzed couplings : Enables cross-couplings (e.g., Suzuki-Miyaura) to form biaryl compounds when paired with boronic acids .

Reaction TypeReagentProductConditions
Nucleophilic substitutionNaOMe, DMSOAminobenzo[b]thiophene derivativePolar aprotic solvent, rt
Suzuki couplingBoronic acid, Pd catalystBiaryl compoundInert atmosphere, reflux

Esterification and Hydrolysis

The ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, converting it to the carboxylic acid (benzo[b]thiophene-4-carboxylic acid). Conversely, esterification with alcohols (e.g., ethanol) can modify the ester group.

ReactionReagentProductConditions
HydrolysisH₃O⁺/H₂OCarboxylic acidAcidic conditions, heat
TransesterificationR-OH, acid catalystAlkyl esterReflux, acidic conditions

Oxidation and Reduction

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, while the ester group can be reduced to the corresponding alcohol.

  • Oxidation : Reagents like hydrogen peroxide (H₂O₂) or m-CPBA oxidize the thiophene sulfur.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.

ReactionReagentProductConditions
OxidationH₂O₂Sulfone derivativeNeutral conditions, rt
ReductionLiAlH₄Alcohol derivativeDry ether, reflux

Electrophilic Aromatic Substitution

The electron-withdrawing sulfur atom directs electrophilic attack to specific positions. Bromination at position 6 is a common synthesis step, using reagents like NBS or Br₂ in FeBr₃. Acetylation with acetyl chloride (AcCl) can introduce acetyl groups at activated positions.

ReactionReagentProductConditions
BrominationNBS, FeBr₃Brominated derivativeInert atmosphere, rt
AcetylationAcCl, H₂SO₄Acetylated derivativeAcidic conditions, reflux

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Thiophene’s electron-withdrawing effect : Enhances electrophilic substitution and stabilizes intermediates.

  • Ester group : Acts as a meta-directing group, influencing substitution patterns.

This compound serves as a valuable intermediate in organic synthesis, enabling access to diverse derivatives through substitution, oxidation, and coupling reactions. Its reactivity profile makes it a candidate for applications in medicinal chemistry, particularly in designing kinase inhibitors or anticancer agents.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate has shown promise as a precursor for synthesizing biologically active molecules. It is being investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In studies, compounds derived from this structure have demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) lower than 1 µg/mL .

1.2 Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator, interacting with proteins or nucleic acids through various mechanisms. These interactions include hydrogen bonding, hydrophobic interactions, and covalent bonding, which are crucial for elucidating its biological activity and therapeutic potential.

1.3 Case Study: Tuberculosis Research

In a study focusing on thiophene derivatives, including this compound, researchers evaluated their activity against M. tuberculosis using the microplate Alamar blue assay (MABA). The findings indicated that certain derivatives exhibited potent antimycobacterial activity, making them suitable candidates for further development as anti-TB agents .

Material Science

2.1 Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its structural characteristics allow it to participate in charge transfer processes, which are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

2.2 Case Study: Organic Photovoltaics

Research has shown that derivatives of this compound can be incorporated into polymer blends used in organic solar cells. The incorporation of this compound enhances the efficiency of light absorption and charge transport within the device, leading to improved energy conversion efficiencies.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution: Utilizing bromination reactions to introduce the bromine substituent at the 6-position.
  • Carboxylation Reactions: Employing carboxylic acid derivatives to functionalize the compound at the 4-position.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can affect cellular signaling and function . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic and Optoelectronic Performance

  • However, its absorption profile in the UV range may limit photovoltaic efficiency compared to fused-ring analogs like those in .
  • Donor-Acceptor-Donor (D-A-D) Oligomers: These compounds exhibit tunable bandgaps but require complex synthesis. The target compound’s simpler structure could serve as a cost-effective intermediate .

Crystallographic and Spectroscopic Analysis

  • Crystallography: SHELX and ORTEP-III are widely used for structural determination. The bromo substituent may induce unique packing motifs compared to non-halogenated analogs .
  • Spectroscopy : The compound’s FTIR would show C=O (ester) at ~1700 cm⁻¹ and C-Br at ~600 cm⁻¹. NMR would display distinct aromatic shifts due to bromine’s deshielding effect, differing from methyl shikimate’s aliphatic signals .

Biological Activity

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H11BrO2S
  • Molecular Weight : 285.16 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the benzothiophene ring and a methyl group at the 5-position, contributing to its unique chemical properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily through interactions with proteins and nucleic acids. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially impacting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.

Interaction Mechanisms

The interactions of this compound within biological systems can be characterized by:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances affinity for lipid membranes.
  • Covalent Bonding : May form stable complexes with certain biomolecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Microwave-Assisted Synthesis : Rapid and high-yield methods using microwave irradiation have been reported, enhancing reaction efficiency .
  • Traditional Organic Reactions : Conventional methods involving halogenation and condensation reactions are also applicable.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Lipophilicity Correlation : Increased lipophilicity generally correlates with enhanced biological activity against targets like Mycobacterium tuberculosis (M. tb) due to better membrane permeability .
  • Substitution Effects : The presence of specific functional groups at defined positions can significantly alter the compound's efficacy and selectivity .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimycobacterial Activity :
    • A study reported that derivatives of this compound showed promising activity against M. tb, with minimum inhibitory concentrations (MIC) indicating strong potential for development as anti-tuberculosis agents .
  • Cytotoxicity Assessments :
    • In vitro tests demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications could enhance therapeutic indices .
  • Mechanistic Studies :
    • Research indicated that the compound interacts with specific enzyme targets, leading to inhibition of critical pathways in pathogen metabolism .

Data Tables

StudyTarget OrganismMIC (µg/mL)Observations
M. tuberculosis0.02High potency compared to standard drugs
Cancer Cell LinesVariesCytotoxicity observed; structure-dependent

Q & A

Q. What advanced techniques validate conformational dynamics in solution vs. solid state?

  • Methodological Answer :
  • Solid State : Variable-temperature XRD detects thermal motion anisotropy.
  • Solution : NOESY NMR identifies through-space correlations (e.g., methyl-aromatic interactions). Compare with DFT-optimized conformers .

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